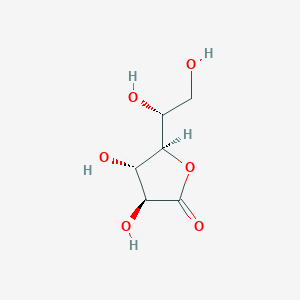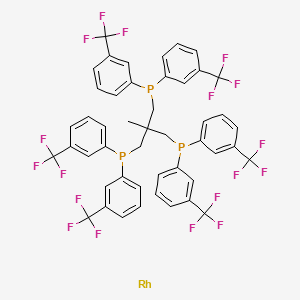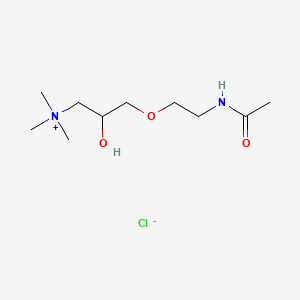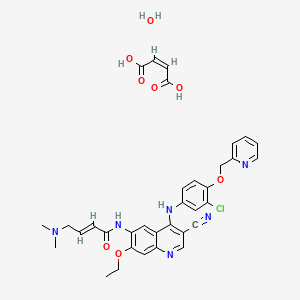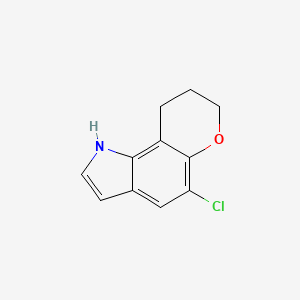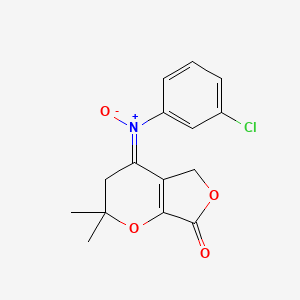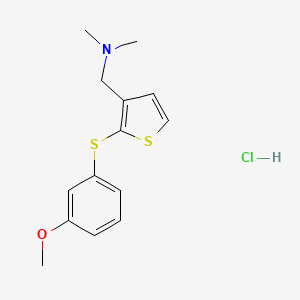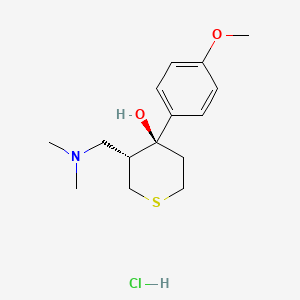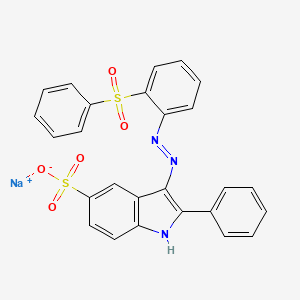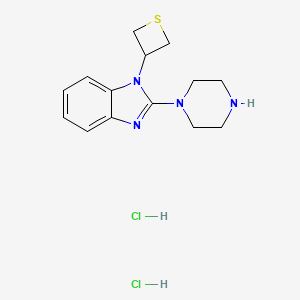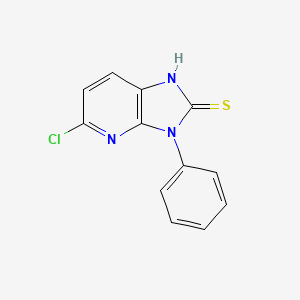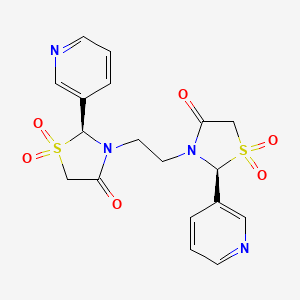
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of appropriate thiazolidinone and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. The purification of the compound is typically done using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted pyridine compounds
Applications De Recherche Scientifique
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and have similar chemical properties.
Pyridine derivatives:
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is unique due to the combination of thiazolidinone and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
131420-53-6 |
|---|---|
Formule moléculaire |
C18H18N4O6S2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S)-1,1-dioxo-2-pyridin-3-yl-3-[2-[(2S)-1,1,4-trioxo-2-pyridin-3-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O6S2/c23-15-11-29(25,26)17(13-3-1-5-19-9-13)21(15)7-8-22-16(24)12-30(27,28)18(22)14-4-2-6-20-10-14/h1-6,9-10,17-18H,7-8,11-12H2/t17-,18-/m0/s1 |
Clé InChI |
TUJVVIPMVVCBNH-ROUUACIJSA-N |
SMILES isomérique |
C1C(=O)N([C@@H](S1(=O)=O)C2=CN=CC=C2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CN=CC=C4 |
SMILES canonique |
C1C(=O)N(C(S1(=O)=O)C2=CN=CC=C2)CCN3C(S(=O)(=O)CC3=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


